molecular formula C13H11FO2 B6373094 2-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95% CAS No. 1261949-71-6

2-Fluoro-4-(4-hydroxymethylphenyl)phenol, 95%

Cat. No.: B6373094
CAS No.: 1261949-71-6
M. Wt: 218.22 g/mol
InChI Key: SKHOZIINAHHIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(4-hydroxymethylphenyl)phenol, or 4-FHP, is a phenolic compound with a variety of applications in laboratory research. It is used as an intermediate in the synthesis of a variety of compounds, as well as a reagent in organic synthesis. It is also used as a starting material in the synthesis of pharmaceuticals, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

4-FHP has a variety of applications in scientific research. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, and as a reagent in organic synthesis. It is also used in the synthesis of compounds with antifungal and antibacterial properties. In addition, it has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-FHP is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is involved in the metabolism of many drugs, and its inhibition may be responsible for the biochemical and physiological effects of 4-FHP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FHP are not yet fully understood. However, studies have shown that it has antifungal and antibacterial properties, and can inhibit the activity of CYP2C9. In addition, it has been shown to have an inhibitory effect on the cell cycle and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-FHP in laboratory experiments include its low cost, availability, and stability. It is also relatively easy to synthesize and has a wide range of applications. However, there are some limitations to using 4-FHP in laboratory experiments. For example, it is not very soluble in water, and its mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for research involving 4-FHP. These include further investigation into its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be conducted into the synthesis of 4-FHP and its potential applications in the synthesis of other compounds. Finally, further research could be conducted into the advantages and limitations of using 4-FHP in laboratory experiments.

Synthesis Methods

The synthesis of 4-FHP is a two-step process. The first step involves the reaction of 4-hydroxymethylphenol with chloroform in the presence of a base, such as sodium hydroxide, to form 4-fluoro-4-hydroxymethylphenol. The second step involves the reaction of 4-fluoro-4-hydroxymethylphenol with a strong acid, such as sulfuric acid, to form 4-FHP.

Properties

IUPAC Name

2-fluoro-4-[4-(hydroxymethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,15-16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHOZIINAHHIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684145
Record name 3-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-71-6
Record name 3-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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